molecular formula C13H7ClF4O B6382093 3-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261928-89-5

3-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6382093
CAS RN: 1261928-89-5
M. Wt: 290.64 g/mol
InChI Key: VCZRORONRMEGMJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% (hereafter referred to as CFTFP-95) is a synthetic compound used in a wide variety of scientific research applications. It is an important intermediate in organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CFTFP-95 is a white solid with a molecular weight of 284.5 g/mol and a melting point of 134-136°C.

Scientific Research Applications

CFTFP-95 has been used in a wide variety of scientific research applications, including inorganic and organic chemistry, analytical chemistry, and biochemistry. Inorganic and organic chemistry applications include the synthesis of new compounds, the study of reaction mechanisms, and the development of new catalysts. In analytical chemistry, CFTFP-95 has been used as a reagent for the determination of the concentration of certain compounds in solution. In biochemistry, CFTFP-95 has been used as a reagent for the identification of enzymes and the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of CFTFP-95 is not fully understood, but it is thought to involve the formation of a complex between the CFTFP-95 molecule and the target molecule. This complex is then broken down, resulting in the formation of new products. This mechanism is believed to be responsible for the reactivity of CFTFP-95 in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTFP-95 are not well understood. However, it has been shown to have some effects on the activity of certain enzymes, and it has been used as a reagent in the identification of enzymes. Additionally, CFTFP-95 has been used in the study of enzyme kinetics.

Advantages and Limitations for Lab Experiments

CFTFP-95 has a number of advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it is readily available from a variety of sources. Additionally, it is a relatively inexpensive reagent, making it attractive for use in a variety of scientific research applications. However, CFTFP-95 is also highly toxic and should be handled with caution. Additionally, it can react with some other compounds, so it should be used with care in laboratory experiments.

Future Directions

The future directions for CFTFP-95 are numerous. It could be used to synthesize new compounds or to study reaction mechanisms. Additionally, it could be used to identify and study enzymes and enzyme kinetics. Additionally, it could be used in the development of new catalysts or for the determination of the concentration of certain compounds in solution. Lastly, further research could be done to understand the biochemical and physiological effects of CFTFP-95.

Synthesis Methods

CFTFP-95 can be synthesized from a variety of starting materials, including 4-fluoro-3-trifluoromethylphenol and chloroacetic acid. The reaction is conducted in an aqueous medium, usually in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, with stirring, and the resulting product is a white solid.

properties

IUPAC Name

3-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRORONRMEGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686160
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1261928-89-5
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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